molecular formula C22H20F2N4O3 B2462702 N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1251545-78-4

N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide

Cat. No.: B2462702
CAS No.: 1251545-78-4
M. Wt: 426.424
InChI Key: OROKSMGNPXNQMV-UHFFFAOYSA-N
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Description

N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a useful research compound. Its molecular formula is C22H20F2N4O3 and its molecular weight is 426.424. The purity is usually 95%.
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Biological Activity

N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide (CAS Number: 1251545-78-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C22H20F2N4O3
  • Molecular Weight : 426.4 g/mol
  • Structural Features : The compound features a difluorobenzyl moiety and a morpholinopyrazine unit, which are crucial for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer treatment. Here are key findings regarding its activity:

Anticancer Properties

  • Mechanism of Action : The compound is believed to exert its anticancer effects by inhibiting specific signaling pathways involved in cell proliferation and survival. It may interact with various molecular targets, including kinases and transcription factors, which are critical in cancer progression.
  • In Vitro Studies : Research has demonstrated that this compound shows potent antiproliferative activity against several cancer cell lines. For instance, it has been shown to induce apoptosis in sensitive cancer cells through mechanisms such as DNA damage and cell cycle arrest.
  • Case Studies :
    • A study evaluating the efficacy of similar compounds indicated that modifications in the benzamide structure significantly enhanced anticancer activity. The presence of fluorine atoms was associated with increased lipophilicity and improved cellular uptake, which are advantageous for therapeutic effectiveness .
    • Another case focused on the structural analogs of this compound, revealing a correlation between structural modifications and enhanced inhibition of cell migration and invasion in metastatic cancer models .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Antiproliferative Activity Induces apoptosis in cancer cells
Cell Cycle Arrest Arrests cells at S/G2 phase
Kinase Inhibition Potential inhibitor of key oncogenic kinases
Metabolic Activation Metabolized to reactive species in sensitive cells

Mechanistic Insights

The compound's mechanism involves:

  • Covalent Binding : Similar compounds have been shown to bind covalently to proteins involved in cell cycle regulation.
  • Reactive Species Formation : The metabolism of this compound may lead to the formation of reactive metabolites that can interact with DNA and proteins, causing cellular stress and apoptosis .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O3/c23-17-4-1-16(19(24)13-17)14-27-21(29)15-2-5-18(6-3-15)31-22-20(25-7-8-26-22)28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROKSMGNPXNQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.